molecular formula C12H18O B123419 3,5-Diisopropylphenol CAS No. 26886-05-5

3,5-Diisopropylphenol

Cat. No. B123419
CAS RN: 26886-05-5
M. Wt: 178.27 g/mol
InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
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Description

3,5-Diisopropylphenol, also known as propofol, is a commonly used intravenous anesthetic agent. It was first introduced in the 1980s and has since become a widely used anesthetic agent due to its rapid onset of action, short duration of effect, and favorable side effect profile.

Scientific Research Applications

Electrochemical Quantification

3,5-Diisopropylphenol, also known as propofol, has been studied for its electrochemical quantification. This involves the development of an electrochemical sensor for in vivo monitoring and feedback-controlled dosing of propofol in blood. Various methods using different electrodes and conditions have been explored for this purpose (Langmaier et al., 2011).

Protective Effects on Osteoblasts

Research has shown that this compound can protect osteoblasts from oxidative stress-induced apoptosis. This involves the suppression of caspase-3 activation, highlighting a potential therapeutic application in bone health and osteoporosis (Chen et al., 2005).

Antioxidant Potential

The compound's antioxidant properties have been a focus of study. It acts by reacting with free radicals to form a phenoxyl radical, similar to the endogenous antioxidant alpha-tocopherol (vitamin E). This suggests potential use in conditions where oxidative stress is a factor (Murphy et al., 1992).

Neuroprotective Properties

There is evidence of neuroprotective effects in cases of acute cerebral injury. This involves reducing cerebral blood flow and intracranial pressure, and acting as an antioxidant with anti-inflammatory properties. These findings could be significant in developing treatments for brain injuries and neurodegenerative diseases (Kotani et al., 2008).

Mitochondrial Effects

Studies have explored how this compound affects mitochondrial function, particularly in terms of oxidative phosphorylation and electron transfer. This research provides insights into cellular energy dynamics and potential applications in mitochondrial diseases (Rigoulet et al., 1996).

Interaction with Monoterpene Alcohols

Research on the interaction of this compound with dietary monoterpene alcohols suggests that these compounds could prolong the anesthetic effect of propofol by inhibiting its metabolism. This finding could have implications for anesthesia practice and drug interactions (Lin et al., 2006).

Drug Delivery Systems

Studies have also been conducted on new drug delivery systems for this compound, exploring different formulations and emulsions. This research is crucial for improving the safety and efficacy of drug administration (Tsagogiorgas et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3,5-Diisopropylphenol, also known as Propofol, is the GABA-A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission.

Mode of Action

This compound acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately leading to the inhibition of neuronal activity .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway . By enhancing the activity of GABA-A receptors, it increases the flow of chloride ions into the neuron, making it more resistant to excitation. This results in a decrease in neuronal activity and produces a sedative effect.

Pharmacokinetics

Propofol is a lipophilic weak acid, which contributes to its pharmacokinetic properties . It is very insoluble in water, so it is formulated as an aqueous solution in an oil-in-water emulsion for intravenous administration . The compound’s lipophilicity allows it to cross the blood-brain barrier rapidly, leading to a quick onset of action. Its distribution and elimination from the body are also relatively fast, resulting in a short duration of action and rapid recovery from anesthesia .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal activity, leading to sedation, hypnosis, and anesthesia . It also reduces systemic vascular resistance and cardiac contractility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity means that its distribution within the body can be affected by body fat content. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .

Safety and Hazards

When handling 3,5-Diisopropylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3,5-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOQJBLGFMMRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073453
Record name Phenol, 3,5-bis(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26886-05-5, 3374-41-2
Record name 3,5-Bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26886-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diisopropylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026886055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-bis(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diisopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.700
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Record name 3,5-DIISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (20.0 g, 95.1 mmol) in ethanol (600 mL), concentrated hydrochloric acid (12.0 mL) and a 10% palladium-carbon catalyst (11.0 g) were added, and the mixture was stirred under hydrogen atmosphere for 22 hours at room temperature. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield a white solid. The thus-obtained solid was crystallized from hexane, to thereby yield 16.5 g of 3,5-diisopropylphenol as colorless needles (yield 97.3%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
11 g
Type
catalyst
Reaction Step One
Yield
97.3%

Synthesis routes and methods II

Procedure details

To a solution of 5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (22.9 g, 76 mmol) in ethanol (500 mL), concentrated hydrochloric acid (2.6 mL) and a 10% palladium-carbon catalyst (8.0 g) were added. Under hydrogen atmosphere, the mixture was stirred for 23 hours at 60° C. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield 13.6 g of 3,5-diisopropylphenol as a solid (yield 100%). The solid was crystallized from hexane, to thereby yield colorless needles.
Name
5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can I quantify trace amounts of 3,5-Diisopropylphenol in complex samples like fish tissue?

A1: A robust method for quantifying this compound in fish tissue involves simultaneous steam distillation-extraction (SDE) followed by analysis with Gas Chromatography/Mass Spectrometry (GC/MS). This approach achieves high recovery rates (>95%) for this compound and enables detection limits as low as 0.5 ppb in a 20g sample. []

Q2: What are the potential toxicological risks associated with this compound exposure in fish?

A2: While considered less toxic than some of its isomers, this compound displays toxicity to rainbow trout in laboratory settings. The EC50 value, representing the concentration causing 50% mortality in a population of rainbow trout, has been determined to be 2 x 10^-3 mM. []

Q3: Are there natural sources of this compound?

A3: Yes, this compound has been identified as a significant component in the essential oil extracted from the leaves of Cinnamomum javanicum, a plant belonging to the Lauraceae family. []

Q4: Can this compound be synthesized, and what is its role in organic synthesis?

A4: this compound is a key intermediate in the synthesis of functionalized alkoxy-tethered N-heterocyclic carbene ligands. These ligands are crucial in developing active catalysts for Buchwald-Hartwig aminations, important reactions for forming carbon-nitrogen bonds in organic synthesis. [] One method involves the acid-catalyzed cleavage of the trihydroperoxide of 1,3,5-Triisopropyl-benzene, which yields this compound alongside other phenolic compounds. []

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